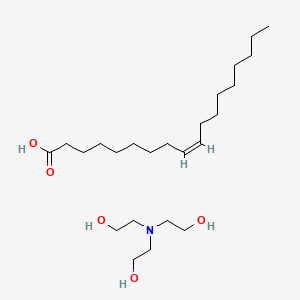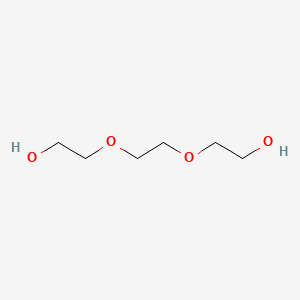
TBPB
Descripción general
Descripción
El peróxido de terc-butilo y benzoato es un compuesto orgánico con la fórmula C₆H₅CO₃C(CH₃)₃. Es el peréster más ampliamente producido y es un éster del ácido peroxi benzoico. Este compuesto se utiliza a menudo como iniciador radical en reacciones de polimerización y para reticulación de resinas de poliéster insaturadas .
Aplicaciones Científicas De Investigación
El peróxido de terc-butilo y benzoato tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Biología: Se utiliza en la síntesis de varios compuestos biológicos y como reactivo en estudios bioquímicos.
Medicina: Está involucrado en la síntesis de intermedios farmacéuticos e ingredientes farmacéuticos activos.
Industria: Se utiliza en la producción de polietileno de baja densidad (LDPE) y resinas de poliéster insaturadas.
Mecanismo De Acción
El peróxido de terc-butilo y benzoato ejerce sus efectos mediante la iniciación radical. Se descompone para formar radicales libres, que luego inician reacciones de polimerización. Los objetivos moleculares y las vías implicadas incluyen la formación de radicales centrados en carbono que propagan el proceso de polimerización .
Métodos De Preparación
El peróxido de terc-butilo y benzoato se prepara típicamente mediante la acilación del hidroperóxido de terc-butilo con cloruro de benzoílo. En esta reacción, se utiliza un gran exceso de hidroperóxido de terc-butilo, y el cloruro de hidrógeno formado se elimina al vacío, lo que da como resultado un rendimiento virtualmente cuantitativo . Los métodos de producción industrial implican procesos similares pero a mayor escala, asegurando la eliminación de subproductos y manteniendo la pureza del compuesto.
Análisis De Reacciones Químicas
El peróxido de terc-butilo y benzoato experimenta varias reacciones químicas, que incluyen:
Oxidación: Actúa como agente oxidante en varias reacciones orgánicas.
Reducción: Puede reducirse para formar alcohol terc-butílico y ácido benzoico.
Los reactivos comunes utilizados en estas reacciones incluyen aminas, iones metálicos, ácidos fuertes y bases. Los principales productos formados a partir de estas reacciones son dióxido de carbono, acetona, metano, alcohol terc-butílico, ácido benzoico y benceno .
Comparación Con Compuestos Similares
El peróxido de terc-butilo y benzoato es único entre los perésteres debido a su alta estabilidad y eficiencia como iniciador radical. Los compuestos similares incluyen:
Hidroperóxido de terc-butilo: Se utiliza como iniciador en reacciones de polimerización pero es menos estable que el peróxido de terc-butilo y benzoato.
Peróxido de benzoílo: Otro iniciador radical utilizado en química de polímeros pero con diferentes productos de descomposición y perfiles de estabilidad.
El peróxido de terc-butilo y benzoato destaca por su mayor estabilidad y propiedades de manipulación más seguras en comparación con otros perésteres .
Propiedades
IUPAC Name |
3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKTBMRVATCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TbpB contribute to bacterial iron acquisition?
A1: this compound is a surface-exposed lipoprotein found in several pathogenic bacteria, including Neisseria meningitidis, Haemophilus influenzae, and Actinobacillus pleuropneumoniae [, , ]. It functions as part of a bipartite receptor complex with Transferrin Binding Protein A (TbpA) to acquire iron from host transferrin (Tf) [, , , ]. This compound is thought to initially capture iron-loaded Tf and subsequently interact with TbpA to deliver Tf for iron removal and transport into the periplasm [, , ].
Q2: Does this compound exhibit selectivity for iron-loaded transferrin?
A2: Yes, research suggests that this compound preferentially binds to iron-loaded Tf compared to the iron-free form (apo-Tf) [, , , ]. This selective binding is thought to increase the efficiency of iron acquisition by the bacteria [].
Q3: How does this compound interact with TbpA to facilitate iron uptake?
A3: Studies suggest that this compound interacts with TbpA through its anchor peptide, a region encompassing approximately the first 40 amino acids [, ]. This interaction is thought to be stabilized by the presence of Tf and potentially triggered by the energy-transducing protein TonB [].
Q4: Can this compound from one bacterial species interact with TbpA from a different species?
A4: Yes, there is evidence suggesting a conserved interaction between TbpA and this compound across different bacterial species. Studies have shown that TbpA from N. meningitidis can facilitate the isolation of this compound from both N. meningitidis and H. influenzae, indicating a conserved interaction []. Additionally, research has demonstrated an interaction between the receptor proteins from N. meningitidis and A. pleuropneumoniae, further supporting a conserved mechanism [, ].
Q5: What is the structure of this compound?
A5: this compound is a bilobed protein with an N-terminal and a C-terminal domain [, , ]. The N-lobe is responsible for binding to Tf, while the C-lobe is thought to be involved in interactions with TbpA and the bacterial outer membrane [, ]. Despite a shared function, there is significant sequence variation in the Tf-binding site of this compound across different bacterial species, suggesting adaptations to their specific host transferrins [].
Q6: What are the two main isotypes of this compound found in Neisseria meningitidis?
A6: Two major isotypes of this compound have been identified in N. meningitidis, designated as isotype I and isotype II []. These isotypes differ in their genetic, biochemical, and antigenic properties [, ]. Isotype I this compound is characterized by a 1.8-kb gene and is less prevalent than isotype II, which is defined by a 2.1-kb gene [].
Q7: Are there structural differences between isotype I and isotype II TbpBs?
A7: Yes, isotype I and isotype II TbpBs exhibit structural variations. Isotype I TbpBs possess a smaller linker region between their lobes and lack large loops in the C-lobe compared to isotype II TbpBs []. They also have a distinct anchor peptide region [].
Q8: Does the genetic diversity of this compound impact its potential as a vaccine target?
A8: The genetic and antigenic diversity of this compound, particularly within N. meningitidis, presents a challenge for vaccine development [, ]. Studies have shown that while antibodies raised against one this compound variant can exhibit cross-reactivity with other variants, the breadth of this cross-reactivity is limited [, , ].
Q9: What is the potential of this compound as a vaccine target?
A9: this compound is a surface-exposed protein essential for iron acquisition in several pathogenic bacteria, making it an attractive target for vaccine development [, ]. Studies have shown that immunization with recombinant this compound can induce protective immunity in animal models against infection with homologous bacterial strains [, , ].
Q10: What are the challenges in developing a this compound-based vaccine?
A10: One of the main challenges in developing a broadly protective this compound-based vaccine is the antigenic diversity of this compound across and within bacterial species [, ]. The presence of multiple this compound variants necessitates the inclusion of multiple this compound molecules in a vaccine to elicit a cross-protective immune response [].
Q11: Are there any ongoing efforts to develop a this compound-based vaccine?
A11: Research is ongoing to identify conserved epitopes within this compound that could be targeted to develop a broadly protective vaccine []. Additionally, strategies such as the use of chimeric this compound proteins or adjuvants that enhance the immunogenicity of this compound are being explored [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1682530.png)






